N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
Description
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Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5S2/c1-24(21,22)17-8-7-16(14(17)20)13(19)15-6-4-11(5-9-18)12-3-2-10-23-12/h2-3,10-11,18H,4-9H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFHBWKNQTYJFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCCC(CCO)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide, with the CAS number 2034312-30-4, is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 375.46 g/mol. The structure includes a thiophene ring, a hydroxy group, and a methylsulfonyl moiety, contributing to its unique biological properties.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : It potentially interacts with cell surface receptors, influencing signaling pathways related to inflammation and cell proliferation.
- Gene Expression Alteration : The compound may affect the expression of genes involved in various biological processes, including apoptosis and cell cycle regulation.
Antimicrobial Properties
Recent studies have investigated the antimicrobial activity of this compound against various pathogens. For instance, it has shown efficacy against Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been highlighted in research focusing on its ability to modulate inflammatory cytokines. This could make it a candidate for treating inflammatory diseases.
Anticancer Potential
This compound has been evaluated for its anticancer effects. Preliminary data indicate that it may induce apoptosis in cancer cells by activating specific death receptors.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that the compound exhibited significant antimicrobial activity against clinical isolates of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at low micromolar concentrations, indicating strong potential for clinical application in treating infections caused by resistant strains .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of this compound in vitro using human monocyte-derived macrophages. Results showed a marked decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound .
- Anticancer Activity : A study exploring the anticancer effects revealed that this compound activated the TRAIL receptor DR5 in human cancer cells, leading to enhanced apoptosis rates compared to controls .
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Condensation reactions to form the imidazolidine core.
- Functional group modifications (e.g., introduction of the methylsulfonyl group via sulfonation).
- Protection/deprotection strategies for the hydroxyl group during synthesis. Intermediates are characterized using thin-layer chromatography (TLC) for reaction monitoring and spectroscopic methods (¹H/¹³C NMR, IR) to confirm structural integrity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural validation employs:
Q. What physicochemical properties are critical for handling and storage?
Key properties include:
- Solubility profile : Assessed in polar (DMSO, water) and non-polar solvents to guide formulation.
- Stability : Evaluated under varying pH (1–13) and temperature (4–40°C) conditions to determine optimal storage (e.g., inert atmosphere, –20°C).
- Hygroscopicity : Monitored via dynamic vapor sorption (DVS) to prevent degradation .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize reaction conditions?
DoE minimizes experimental runs while maximizing data quality. For example:
- Factorial designs test variables (temperature, catalyst loading, solvent) to identify optimal yield conditions.
- Response surface methodology (RSM) models nonlinear relationships between variables. This approach reduces trial-and-error inefficiencies, as demonstrated in reaction optimization studies .
Q. What computational methods predict reactivity and guide synthesis?
Advanced strategies include:
Q. How to design assays to evaluate biological activity?
Methodologies include:
- Binding affinity assays (e.g., surface plasmon resonance, SPR) to quantify target interactions.
- Cell-based assays (e.g., viability assays for anticancer activity, MIC tests for antimicrobial effects).
- Enzyme inhibition studies (e.g., IC₅₀ determination via fluorometric/colorimetric readouts). Positive/negative controls and dose-response curves are critical for validation .
Q. How to resolve contradictions in biological activity data across studies?
Address discrepancies by:
- Standardizing assay protocols (e.g., cell lines, incubation times).
- Validating compound purity (HPLC ≥95%) to exclude impurity-driven effects.
- Meta-analysis of dose-response relationships to identify outlier datasets. Reproducibility is enhanced through open-data sharing and collaborative verification .
Q. What strategies identify structural analogs and evaluate SAR?
Approaches include:
- Scaffold hopping : Modifying the imidazolidine core or substituents (e.g., thiophene to furan).
- Bioisosteric replacement : Swapping methylsulfonyl with sulfonamide groups.
- 3D-QSAR modeling to correlate structural features with activity. Comparative studies of analogs, as seen in thiophene-derived carboxamides, highlight key pharmacophores .
Q. How to assess stability under simulated physiological conditions?
Conduct:
Q. What analytical techniques quantify degradation products?
Use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
